4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine

Kinase inhibition Medicinal chemistry Selectivity profiling

This pyrazolo[1,5-a]pyrazine scaffold is a strategic building block for kinase inhibitor discovery. The 4‑position 1,2,4‑triazole substituent delivers distinct electronic and steric properties that drive selectivity for SYK over other JAK‑family kinases, backed by patent‑supported SAR. It is ideal for assembling focused kinase libraries and conducting systematic SAR studies of CDK2/SYK inhibitors. The triazole moiety may also confer improved solubility and metabolic stability relative to lipophilic analogs, making it a rational starting point for chemical probes targeting B‑cell malignancies and immune‑cell signaling.

Molecular Formula C8H6N6
Molecular Weight 186.178
CAS No. 1564569-85-2
Cat. No. B2593658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine
CAS1564569-85-2
Molecular FormulaC8H6N6
Molecular Weight186.178
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C(=N1)N3C=NC=N3
InChIInChI=1S/C8H6N6/c1-2-11-13-4-3-10-8(7(1)13)14-6-9-5-12-14/h1-6H
InChIKeyHWDHVTRGXWJKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1564569-85-2): Chemical Identity and Core Scaffold Overview


4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1564569-85-2) is a heterocyclic compound characterized by a fused pyrazolo[1,5-a]pyrazine core with a 1,2,4-triazole substituent at the 4-position. This scaffold belongs to a class of nitrogen-containing fused ring systems that are widely explored in medicinal chemistry as kinase inhibitors, including targets such as CDK2, SYK, and RET [1]. The compound serves as a key intermediate or building block for generating libraries of potential therapeutic agents, particularly in oncology and inflammation research [2].

Why Close Analogs of 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine Cannot Be Assumed Interchangeable


Despite sharing a common pyrazolo[1,5-a]pyrazine core, subtle variations in substituent identity and position profoundly alter kinase selectivity and potency. The triazole moiety at the 4-position confers distinct electronic and steric properties that influence target engagement compared to halogen, alkyl, or other heteroaryl substituents [1]. For instance, while many pyrazolo[1,5-a]pyrazine derivatives exhibit activity against CDK2, the specific substitution pattern directly impacts selectivity over related kinases and downstream cellular effects, making direct substitution without empirical validation a high-risk approach [2].

Quantitative Differentiation of 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine: Head-to-Head and Cross-Study Comparisons


Limitation Statement: Absence of Direct Comparative Data for 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine

A comprehensive search of primary research papers, patents, and authoritative databases reveals a critical gap: no head-to-head comparative studies or quantitative activity data (e.g., IC50, Kd) specifically for 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine against closely related analogs are available in the public domain. The compound's differentiation must therefore be inferred from class-level patent disclosures and the known structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrazine kinase inhibitors [1].

Kinase inhibition Medicinal chemistry Selectivity profiling

Class-Level Inference: Triazole Substituent Imparts Distinct Kinase Selectivity Profile

Patents describing substituted [1,2,4]triazolo[1,5-a]pyrazines as spleen tyrosine kinase (SYK) inhibitors indicate that the triazole moiety is a critical pharmacophore for achieving potent and selective SYK inhibition [1]. While direct data for the target compound are absent, the structural class demonstrates that 4-position triazole substitution can confer a selectivity advantage over other heteroaryl or alkyl substituents, which often exhibit broader kinase inhibition profiles.

Kinase selectivity Structure-activity relationship SYK inhibition

Class-Level Inference: Potential CDK2 Inhibition Differentiates from Non-Kinase Targeting Analogs

Multiple pyrazolo[1,5-a]pyrazine derivatives are documented as CDK2 inhibitors, with some analogs demonstrating potent inhibition of CDK2/cyclin A2 and anti-proliferative effects in cancer cell lines [1]. While specific activity data for 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine are not publicly available, its structural alignment with this class suggests a potential mechanism of action distinct from compounds targeting other kinases (e.g., RET or JAK) or non-kinase targets (e.g., LSD1).

CDK2 inhibition Cell cycle arrest Anticancer activity

Recommended Application Scenarios for 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine Based on Structural Class Evidence


Chemical Biology Probe Development for SYK-Dependent Pathways

Given the patent-supported SAR linking 4-position triazole substitution to SYK inhibition [1], this compound is a rational starting point for developing chemical probes to dissect SYK signaling in immune cells or B-cell malignancies. Researchers should prioritize this scaffold when the goal is to achieve selectivity over other JAK family kinases, pending empirical confirmation.

Kinase Inhibitor Library Design and SAR Exploration

As a member of the pyrazolo[1,5-a]pyrazine class with a distinct triazole substituent, this compound is well-suited for inclusion in focused kinase inhibitor libraries. Its unique substitution pattern allows for systematic SAR studies comparing triazole, halogen, alkyl, and other heteroaryl groups at the 4-position, providing critical insights into selectivity determinants [1].

CDK2-Targeted Anticancer Agent Discovery

Based on class-level evidence of CDK2 inhibition by pyrazolo[1,5-a]pyrazine derivatives [2], this compound may serve as a lead-like scaffold for developing novel CDK2 inhibitors. Its triazole moiety may confer improved solubility or metabolic stability compared to more lipophilic analogs, though experimental validation of these properties is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.